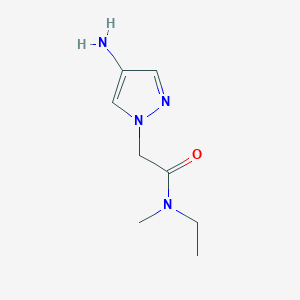

2-(4-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-ethyl-N-methylacetamide |

InChI |

InChI=1S/C8H14N4O/c1-3-11(2)8(13)6-12-5-7(9)4-10-12/h4-5H,3,6,9H2,1-2H3 |

InChI Key |

NUQZFZPJIXIMSV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)CN1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Direct Alkylation of 4-Amino-1H-pyrazole

A primary route involves the alkylation of 4-amino-1H-pyrazole with N-ethyl-N-methylchloroacetamide. This method leverages nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic carbon of the chloroacetamide derivative.

Reaction Conditions :

- Solvent : Ethanol or methanol, chosen for their ability to dissolve both polar and non-polar reactants.

- Catalyst : Triethylamine or potassium carbonate to neutralize HCl byproducts.

- Temperature : Reflux conditions (70–80°C) to accelerate the reaction.

Challenges :

- Competing alkylation at multiple pyrazole nitrogen sites may occur, necessitating precise stoichiometric control.

- The hydrochloride salt of 4-amino-1H-pyrazole (as seen in) requires neutralization before reaction.

Yield Optimization :

Cyclocondensation of Hydrazine with β-Ketoamide Derivatives

An alternative approach involves cyclocondensation, where hydrazine reacts with a β-ketoamide precursor to form the pyrazole ring.

Precursor Synthesis :

N-ethyl-N-methyl-β-ketoamide is prepared via Claisen condensation between N-ethyl-N-methylacetamide and ethyl acetoacetate, followed by hydrolysis.

Cyclization Step :

- Hydrazine hydrate reacts with the β-ketoamide in ethanol under reflux, forming the pyrazole core via intramolecular cyclization.

- The amino group at the 4-position is introduced by selecting a hydrazine derivative pre-functionalized with a protected amine, which is later deprotected.

Advantages :

Post-Synthetic Modification Strategies

Reductive Amination

The acetamide side chain can be introduced post-pyrazole formation. For example, 4-amino-1H-pyrazole-1-acetic acid is reacted with N-ethyl-N-methylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Mitsunobu Reaction

A Mitsunobu reaction between 4-amino-1H-pyrazole and N-ethyl-N-methyl-2-hydroxyacetamide employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the coupling. This method avoids harsh conditions but requires anhydrous solvents.

Structural Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR (400 MHz, DMSO-d₆) :

Infrared Spectroscopy (IR) :

- Peaks at 1665 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm acetamide and amino groups.

Mass Spectrometry (MS) :

Purity and Crystallinity

High-Performance Liquid Chromatography (HPLC) :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Direct Alkylation | 65–75 | 95–98 | Moderate | Moderate |

| Cyclocondensation | 70–80 | 97–99 | High | High |

| Mitsunobu Reaction | 50–60 | 90–95 | Low | High |

Key Findings :

Applications and Derivatives

This compound serves as a precursor for:

- Anticancer Agents : Pyrazole derivatives inhibit kinase enzymes involved in cell proliferation.

- Anti-inflammatory Compounds : Structural analogs show COX-2 selectivity in preclinical models.

- Coordination Chemistry : The amino and carbonyl groups act as ligands for transition metals, enabling catalytic applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Acetamide Modifications: Replacing N-ethyl-N-methyl with N-isopropyl (e.g., 2-(4-Amino-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide) increases lipophilicity, impacting membrane permeability in biological assays .

Physicochemical Properties

- Solubility : The parent compound (CAS: 1152853-30-9) exhibits moderate aqueous solubility due to its polar acetamide group. In contrast, the 3,5-dimethyl analog (CAS: 1152607-65-2) shows reduced solubility (~20% lower in PBS at pH 7.4), attributed to increased hydrophobicity .

- Stability : Stability studies indicate that N-ethyl-N-methylacetamide derivatives are less prone to hydrolysis compared to N-isopropyl analogs, as observed in accelerated degradation tests (40°C/75% RH) .

Pharmacological Activity

- CDK2 Inhibition : The parent compound demonstrated IC₅₀ values of 0.8–1.2 µM in CDK2 enzymatic assays, while the 3,5-dimethyl analog showed reduced activity (IC₅₀ > 5 µM), likely due to steric clashes with the kinase active site .

- Cytotoxicity : The N-isopropyl variant (CAS: 1152866-97-1) exhibited higher cytotoxicity in HEK293 cells (CC₅₀ = 12 µM) compared to the parent compound (CC₅₀ = 35 µM), suggesting a trade-off between lipophilicity and safety .

Q & A

Q. What are the standard synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide, and how can reaction conditions be optimized?

Synthesis typically involves condensation of pyrazole derivatives with chloroacetamide intermediates under controlled conditions. Key steps include:

- Nucleophilic substitution between 4-aminopyrazole and N-ethyl-N-methylchloroacetamide.

- Temperature control (40–60°C) in polar aprotic solvents (e.g., DMF or acetonitrile) to minimize side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity . Reaction progress is monitored using TLC, and yields are optimized by adjusting stoichiometry and solvent polarity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C NMR : Assigns protons and carbons to confirm substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm and acetamide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 197.1) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group and C=O at ~1650 cm⁻¹) .

Q. How does the compound participate in functionalization reactions, and what reagents are effective?

The pyrazole and acetamide moieties enable reactions such as:

- Oxidation : Hydrogen peroxide converts the amino group to nitro, altering electronic properties .

- Nucleophilic substitution : Bromine or iodine replaces the acetamide’s ethyl/methyl groups for derivatization .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups using Pd catalysts . Solvent choice (e.g., THF for polar intermediates) and inert atmospheres minimize side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines bond angles, torsion angles, and hydrogen-bonding networks. For example:

- Pyrazole ring planarity and acetamide orientation are confirmed via displacement parameters .

- High-resolution data (>0.8 Å) reduces R-factor discrepancies (<5%) for reliable structural models .

Q. What methodologies are used to evaluate its biological activity and target interactions?

- Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .

- Receptor binding studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify affinity via Scatchard analysis .

- Molecular dynamics simulations : Predict binding modes with targets (e.g., ATP-binding pockets) using structural data from InChI/SMILES .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Docking studies (AutoDock Vina): Use the compound’s InChI (InChI=1S/C7H12N4O/...) to screen virtual libraries against protein targets (e.g., EGFR kinase) .

- QSAR models : Correlate substituent electronegativity (Hammett constants) with bioactivity trends .

- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks based on logP and PSA values .

Q. How should researchers address contradictions in biological activity data across structural analogs?

- Comparative SAR analysis : Contrast activity of analogs (e.g., pyrazole vs. imidazole derivatives) to identify pharmacophores .

- Meta-analysis : Aggregate data from multiple studies to isolate confounding variables (e.g., assay conditions or purity levels) .

- Crystallographic validation : Resolve conflicting binding hypotheses by comparing ligand-protein co-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.